2-(Ethylsulphonyl)benzothiazol-6-amine
Overview
Description
2-(Ethylsulphonyl)benzothiazol-6-amine is a compound belonging to the benzothiazole family, which is known for its significant biological and pharmaceutical activities. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. These compounds have been widely studied due to their diverse applications in medicinal chemistry, agriculture, and material science .
Scientific Research Applications
2-(Ethylsulphonyl)benzothiazol-6-amine has a wide range of scientific research applications:
Mechanism of Action
Target of Action
A related compound, a benzothiazole–piperazine hybrid, has been shown to inhibit acetylcholinesterase (ache) and aβ 1-42 aggregation . These targets are associated with Alzheimer’s disease .
Mode of Action
The related benzothiazole–piperazine hybrid compound exhibits uncompetitive and selective inhibition against ache .
Biochemical Pathways
The related benzothiazole–piperazine hybrid compound is involved in the cholinergic pathway, specifically in the inhibition of ache, and in the amyloid pathway, specifically in the inhibition of aβ 1-42 aggregation .
Result of Action
The related benzothiazole–piperazine hybrid compound has shown low toxicity and is capable of impeding loss of cell viability elicited by h2o2 neurotoxicity in shsy-5y cells .
Safety and Hazards
Future Directions
Benzothiazole is a privileged scaffold in the field of synthetic and medicinal chemistry. Its derivatives and metal complexes possess a gamut of pharmacological properties and high degree of structural diversity that has proven it vital for the investigation for novel therapeutics . The future development trend and prospect of the synthesis of benzothiazoles were anticipated .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethylsulphonyl)benzothiazol-6-amine typically involves the condensation of 2-aminobenzenethiol with various aldehydes, ketones, acids, or acyl chlorides. One common method is the cyclization of thioamide or carbon dioxide (CO₂) as raw materials . The reaction conditions often include the use of a base-promoted intramolecular C–S bond coupling cyclization in solvents like dioxane .
Industrial Production Methods
Industrial production methods for benzothiazole derivatives, including this compound, focus on optimizing yield and purity while minimizing environmental impact. Green chemistry approaches, such as solvent-free reactions and the use of eco-friendly catalysts, are increasingly being adopted .
Chemical Reactions Analysis
Types of Reactions
2-(Ethylsulphonyl)benzothiazol-6-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a thiol group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzothiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H₂O₂) and reducing agents such as sodium borohydride (NaBH₄). Reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions include various substituted benzothiazoles, sulfoxides, and sulfones, which have significant applications in medicinal chemistry and material science .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(Ethylsulphonyl)benzothiazol-6-amine include other benzothiazole derivatives such as:
- 2-Aminobenzothiazole
- 2-Mercaptobenzothiazole
- 2-Phenylbenzothiazole
Uniqueness
What sets this compound apart from these similar compounds is its unique ethylsulphonyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility and reactivity, making it a valuable intermediate in various synthetic and industrial applications .
Properties
IUPAC Name |
2-ethylsulfonyl-1,3-benzothiazol-6-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2S2/c1-2-15(12,13)9-11-7-4-3-6(10)5-8(7)14-9/h3-5H,2,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLCODDFEMWRRJK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=NC2=C(S1)C=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50204516 | |
Record name | 2-(Ethylsulphonyl)benzothiazol-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50204516 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55919-37-4 | |
Record name | 2-(Ethylsulfonyl)-6-benzothiazolamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=55919-37-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(Ethylsulphonyl)benzothiazol-6-amine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055919374 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(Ethylsulphonyl)benzothiazol-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50204516 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(ethylsulphonyl)benzothiazol-6-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.441 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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